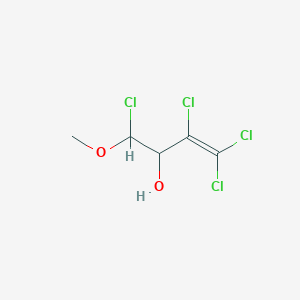
1,3,4,4-Tetrachloro-1-methoxybut-3-en-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,4,4-Tetrachloro-1-methoxybut-3-en-2-ol is a chemical compound with the molecular formula C5H6Cl4O2 and a molecular weight of 239.91 . It is also known by its synonym, 3-Buten-2-ol, 1,3,4,4-tetrachloro-1-methoxy- . This compound is characterized by its four chlorine atoms and a methoxy group attached to a butenol backbone.
Preparation Methods
The synthesis of 1,3,4,4-Tetrachloro-1-methoxybut-3-en-2-ol involves multiple steps and specific reaction conditions. One common synthetic route includes the chlorination of a suitable precursor, followed by methoxylation. The reaction conditions typically involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and methanol as the methoxylating agent . Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1,3,4,4-Tetrachloro-1-methoxybut-3-en-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
1,3,4,4-Tetrachloro-1-methoxybut-3-en-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1,3,4,4-Tetrachloro-1-methoxybut-3-en-2-ol involves its interaction with specific molecular targets and pathways. The compound’s chlorine atoms and methoxy group play a crucial role in its reactivity and biological activity. It can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
1,3,4,4-Tetrachloro-1-methoxybut-3-en-2-ol can be compared with other similar compounds, such as:
1,2,3,4-Tetrachlorobutane: This compound has a similar chlorinated structure but lacks the methoxy group.
1,3,4,4-Tetrachloro-2-butanol: Similar to this compound but with a hydroxyl group instead of a methoxy group.
1,3,4,4-Tetrachloro-1-butene: This compound has a similar backbone but lacks the methoxy and hydroxyl groups.
The uniqueness of this compound lies in its specific combination of chlorine atoms and a methoxy group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
61808-87-5 |
|---|---|
Molecular Formula |
C5H6Cl4O2 |
Molecular Weight |
239.9 g/mol |
IUPAC Name |
1,3,4,4-tetrachloro-1-methoxybut-3-en-2-ol |
InChI |
InChI=1S/C5H6Cl4O2/c1-11-5(9)3(10)2(6)4(7)8/h3,5,10H,1H3 |
InChI Key |
LNBIQSATDUTXOU-UHFFFAOYSA-N |
Canonical SMILES |
COC(C(C(=C(Cl)Cl)Cl)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















